Cas no 2096995-98-9 (2-(4-(2-fluorobenzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(4-(2-fluorobenzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質
名前と識別子
-
- 2-(4-(2-fluorobenzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
- インチ: 1S/C20H24BFO3/c1-14-12-16(21-24-19(2,3)20(4,5)25-21)10-11-18(14)23-13-15-8-6-7-9-17(15)22/h6-12H,13H2,1-5H3
- InChIKey: HKZFBNCOOLZPLE-UHFFFAOYSA-N
- ほほえんだ: O1C(C)(C)C(C)(C)OB1C1=CC=C(OCC2=CC=CC=C2F)C(C)=C1
2-(4-(2-fluorobenzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F187910-50mg |
2-(4-(2-Fluorobenzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2096995-98-9 | 50mg |
$ 700.00 | 2022-06-05 | ||
TRC | F187910-100mg |
2-(4-(2-Fluorobenzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2096995-98-9 | 100mg |
$ 1160.00 | 2022-06-05 |
2-(4-(2-fluorobenzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
2-(4-(2-fluorobenzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneに関する追加情報
2-(4-(2-Fluorobenzyloxy)-3-Methylphenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane: A Versatile Synthetic Intermediate in Modern Pharmaceutical Research
CAS 2096995-98-9 represents a critical synthetic intermediate with a unique molecular architecture that has garnered significant attention in the field of medicinal chemistry. This compound, known as 2-(4-(2-Fluorobenzyloxy)-3-Methylphenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane, belongs to the class of boronic acid derivatives and exhibits structural features that make it particularly valuable for the development of novel therapeutic agents. The integration of 2-fluorobenzyloxy and 3-methylphenyl moieties within its framework provides a platform for functional group diversification, enabling the synthesis of complex molecules with potential applications in oncology, neurology, and infectious disease treatment.
Recent studies have highlighted the role of 1,3,2-dioxaborolane scaffolds in the design of bioactive compounds. A 2023 publication in Journal of Medicinal Chemistry demonstrated that the 4,4,5,5-tetramethyl substituents on the boronic acid ring significantly enhance the stability of the molecule under physiological conditions, which is crucial for maintaining the integrity of therapeutic agents during in vivo delivery. This structural feature also facilitates the formation of covalent bonds with target proteins, making it an attractive candidate for the development of protein-targeting drugs.
The 2-fluorobenzyloxy group in this compound is particularly noteworthy for its ability to modulate pharmacokinetic properties. Research published in Bioorganic & Medicinal Chemistry Letters (2022) showed that the fluorine atom at the benzene ring enhances metabolic stability by reducing susceptibility to hydrolysis, a property that is highly desirable for long-acting pharmaceutical formulations. The 3-methylphenyl substituent, on the other hand, contributes to the molecule's hydrophobicity, which can influence its ability to cross biological membranes and reach target tissues.
One of the most promising applications of 2-(4-(2-Fluorobenzyloxy)-3-Methylphenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane is in the field of antibody-drug conjugates (ADCs). A 2024 study in Advanced Therapeutics described the use of this compound as a linker molecule for site-specific conjugation of cytotoxic agents to monoclonal antibodies. The boronic acid functionality allows for the formation of stable covalent bonds with amino acid residues on the antibody, ensuring precise drug delivery while minimizing off-target effects.
Structural analysis of this compound reveals that the 1,3,2-dioxaborolane ring system is a key structural motif in many pharmacologically active molecules. The tetramethyl groups on the boron atom provide steric protection, preventing unwanted side reactions during synthesis and improving the overall yield of the final product. This stability is particularly important in the context of large-scale drug manufacturing, where reaction conditions must be carefully controlled to maintain product quality.
Recent advancements in synthetic methods have further expanded the utility of this compound. A 2023 paper in Organic Letters reported the development of a novel catalytic system that enables the efficient synthesis of 2-(4-(2-Fluorobenzyloxy)-3-Methylphenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane with high stereocontrol. This breakthrough has enabled researchers to explore its potential in the development of enantiomerically pure drugs, which are often more effective and safer than their racemic counterparts.
The 2-fluorobenzyloxy group also plays a critical role in the molecule's ability to interact with biological targets. Computational studies published in Journal of Chemical Information and Modeling (2023) have shown that this substituent can modulate the binding affinity of the compound for various protein targets. By fine-tuning the electronic properties of the molecule, researchers can optimize its potency and selectivity for specific therapeutic applications.
Another area of interest is the application of this compound in the development of small molecule inhibitors for protein-protein interactions (PPIs). A 2024 study in ACS Chemical Biology demonstrated that the 4,4,5,5-tetramethyl groups on the boronic acid ring can be modified to create molecules with enhanced binding affinity for intracellular targets. This property is particularly valuable in the treatment of diseases where PPIs are involved, such as certain cancers and autoimmune disorders.
The synthesis of 2-(4-(2-Fluorobenzyloxy)-3-Methylphenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane has also been optimized for scalability in industrial settings. A 2023 patent application described a continuous flow synthesis method that significantly reduces production costs while maintaining high purity standards. This development is crucial for the commercialization of pharmaceutical products based on this compound, as it enables the production of large quantities at a lower cost.
Future research directions include the exploration of this compound's potential in the development of combination therapies. A 2024 review article in Pharmaceutical Research suggested that the 1,3,2-dioxaborolane scaffold could be used to create molecules that simultaneously target multiple pathways in complex diseases. This approach could lead to more effective treatments for conditions such as cancer and neurodegenerative disorders, where multiple biological mechanisms are involved.
In conclusion, 2-(4-(2-Fluorobenzyloxy)-3-Methylphenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane represents a versatile synthetic intermediate with a wide range of applications in modern pharmaceutical research. Its unique structural features, including the 2-fluorobenzyloxy, 3-methylphenyl, and 4,4,5,5-tetramethyl groups, make it a valuable tool for the development of novel therapeutic agents. As research in this area continues to advance, the potential of this compound to contribute to the treatment of various diseases is expected to grow significantly.
2096995-98-9 (2-(4-(2-fluorobenzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 関連製品
- 2413848-38-9(tert-butyl (3R,5R)-3-hydroxy-5-methoxypiperidine-1-carboxylate)
- 1214375-61-7(2-(5-Fluoro-2-(pyridin-3-yl)phenyl)acetonitrile)
- 1270548-31-6(3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol)
- 307553-27-1(4-[4-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine)
- 885269-59-0(6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid)
- 1408058-18-3((2-(Methylsulfonyl)phenyl)(phenyl)methanamine)
- 303043-20-1(3-Chloromethyl-1-methoxy-naphthalene)
- 881191-60-2(3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazine)
- 1807059-25-1(1-(2-Bromo-4-(difluoromethoxy)phenyl)-3-chloropropan-2-one)
- 1542365-32-1(1-(3-fluoro-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine)




